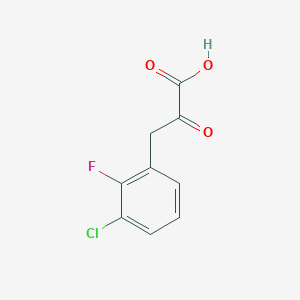

3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid

描述

3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid is a halogenated aromatic compound featuring a 2-oxopropanoic acid backbone substituted with a 3-chloro-2-fluorophenyl group. The compound’s halogen substituents (Cl and F) enhance lipophilicity and influence electronic properties, which are critical for binding to biological targets.

属性

分子式 |

C9H6ClFO3 |

|---|---|

分子量 |

216.59 g/mol |

IUPAC 名称 |

3-(3-chloro-2-fluorophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6ClFO3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |

InChI 键 |

FEGYWTQXWBDMOC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)F)CC(=O)C(=O)O |

产品来源 |

United States |

准备方法

General Synthetic Route

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvents | Methanol, ethanol, water, or mixed solvents | Selection depends on solubility and reaction type |

| Temperature | Ambient to reflux (approx. 25–100°C) | Reflux often used for sulfinates and halohydrin reactions |

| Catalysts/Additives | Acid catalysts for esterification; phase transfer catalysts for sulfinates | Examples: sulfuric acid, tetrabutyl ammonium chloride |

| Reaction Time | Several hours to 24 hours | Longer times improve conversion but may increase side products |

| pH Control | Acidic to neutral during hydrolysis and precipitation | Critical for product isolation and purity |

Optimization of these parameters is crucial to maximize yield and purity while minimizing by-products.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield/Purity Considerations |

|---|---|---|---|

| Direct functionalization of halogenated benzene | Straightforward, well-established | Requires careful control of conditions | Moderate to high yield with good purity |

| Esterification and hydrolysis | Easier purification of intermediates | Additional synthetic steps | High purity achievable, moderate yield |

| Halohydrin and sulfinate route | Cost-effective, scalable for industrial use | Requires availability of specific intermediates | Variable yield; purification by crystallization |

The choice of method depends on the scale, availability of starting materials, and desired purity.

化学反应分析

Types of Reactions

3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives.

科学研究应用

3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism by which 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The presence of the chloro and fluoro substituents can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The keto group also plays a crucial role in the compound’s reactivity and interaction with other molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparisons

Notes:

- Halogen vs.

- Oxo Position: The 2-oxo group (as in the target compound) enhances acidity (pKa ~2-3) due to conjugation with the carboxylic acid, whereas 3-oxo analogs (e.g., 3-(3-bromophenyl)-3-oxopropanoic acid) exhibit weaker acidity .

生物活性

3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 220.6 g/mol. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, potentially improving its membrane permeability and binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting processes such as inflammation and cancer progression.

- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, particularly in the context of neurotransmitter systems.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting mitochondrial function and altering cell cycle regulation.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, reducing inflammation in various models.

- Antimicrobial Properties : Preliminary data suggest potential efficacy against certain bacterial strains, although detailed studies are required to confirm these findings.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Study A : In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in human breast cancer cell lines (MCF-7) through apoptosis induction.

- Study B : A comparative analysis showed that the compound had a higher efficacy against Gram-positive bacteria compared to standard antibiotics, indicating its potential as an antimicrobial agent.

Comparative Biological Activity Table

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid, and how are reaction conditions optimized to maximize yield?

- Methodology : Multi-step synthesis typically involves Friedel-Crafts acylation or condensation reactions using halogenated benzaldehyde precursors. Temperature control (e.g., 0–25°C for reduction steps) and solvent selection (e.g., ethanol, methanol) are critical to minimize byproducts like dehalogenated derivatives. Catalytic systems (e.g., Lewis acids) enhance electrophilic substitution efficiency. Industrial-scale synthesis may employ continuous flow reactors for improved scalability .

Q. How is the molecular structure of this compound characterized, and what tools validate its configuration?

- Methodology : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) resolves the crystal structure. Spectroscopic methods include:

- NMR : and NMR confirm halogen positioning and ketone/acid group integration.

- Mass Spectrometry : High-resolution MS validates molecular weight (216.59 g/mol) and fragmentation patterns.

Computational tools (e.g., Gaussian) model electronic effects of chlorine and fluorine substituents .

Q. What preliminary bioactivity assays are used to evaluate its therapeutic potential?

- Methodology :

- In vitro assays : Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) and cytotoxicity screens (MTT assay on cancer cell lines).

- Target identification : Surface plasmon resonance (SPR) or fluorescence polarization assays measure binding affinity to receptors like kinases.

The chloro-fluoro substitution enhances binding to hydrophobic enzyme pockets, as observed in analogs .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying halogen positions (e.g., 3-chloro-2-fluoro vs. 2-chloro-3-fluoro analogs)?

- Methodology : Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling () track nucleophilic substitution pathways. The ortho-fluorine group in this compound exerts steric hindrance, slowing acylation but stabilizing intermediates via electron-withdrawing effects. Computational DFT calculations compare activation energies between analogs .

Q. What structure-activity relationship (SAR) trends emerge when comparing this compound to its hydroxy or difluoro derivatives?

- Methodology :

- Bioisosteric replacement : Replacing the ketone with a hydroxyl group (e.g., 3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid) reduces electrophilicity but improves solubility.

- Halogen effects : Para-fluorine in analogs (e.g., 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid) lowers LogP by 0.3–0.5, altering membrane permeability.

Comparative IC data from enzymatic assays quantify these trends .

Q. How can contradictory data on synthesis yields (e.g., 60% vs. 85%) be resolved?

- Methodology :

- Design of Experiments (DOE) : Taguchi or factorial designs identify critical variables (e.g., catalyst loading, reaction time).

- Impurity profiling : HPLC-MS detects trace byproducts (e.g., dehalogenated species) from suboptimal temperature control.

Reproducibility improves with in-situ FTIR monitoring of intermediate formation .

Q. What advanced purification techniques ensure >98% purity for pharmacological studies?

- Methodology :

- Preparative HPLC : C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) resolve polar impurities.

- Crystallization : Solvent screening (e.g., ethyl acetate/hexane) optimizes crystal habit for X-ray quality samples.

Purity is validated via chiral GC (for enantiomeric excess) and elemental analysis .

Q. How can computational modeling predict its interaction with biological targets?

- Methodology :

- Docking simulations (AutoDock Vina) : Probe binding modes to ATP-binding pockets (e.g., EGFR tyrosine kinase).

- MD simulations (GROMACS) : Assess stability of halogen bonds (Cl···π interactions) over 100-ns trajectories.

Free energy perturbation (FEP) quantifies substituent contributions to binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。